tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride is a chemical compound with the molecular formula C13H26N2O4·HCl and a molecular weight of 310.82 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethoxy)tetrahydro-2H-pyran-4-yl)methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is cooled to an ice bath temperature before adding the reactants . The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-aminoethoxy)ethylcarbamate
- tert-butyl N-(2-aminoethoxy)propylcarbamate
Uniqueness
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its versatility in scientific research applications make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C13H27ClN2O4 |
---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13;/h4-10,14H2,1-3H3,(H,15,16);1H |
InChI Key |
VHNYZQILAZRZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.